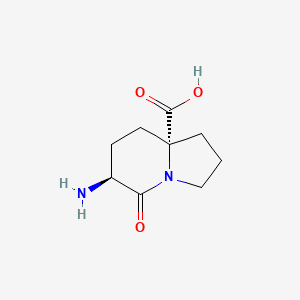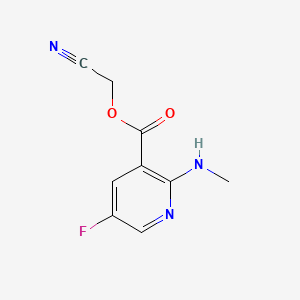
5-Isopropylpyrazolidin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Isopropylpyrazolidin-3-one is a heterocyclic organic compound with the molecular formula C6H12N2O. It belongs to the class of pyrazolidinones, which are known for their diverse applications in medicinal and industrial chemistry. This compound is characterized by a five-membered ring containing two nitrogen atoms and one oxygen atom, with an isopropyl group attached to the ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Isopropylpyrazolidin-3-one typically involves the cyclization of appropriate precursors. One common method is the reaction of α,β-unsaturated esters with hydrazine hydrate, which leads to the formation of the pyrazolidinone ring . The reaction conditions often include mild temperatures and the use of solvents such as ethanol or methanol.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification through recrystallization or distillation to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Isopropylpyrazolidin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazolidinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazolidinone derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated pyrazolidinones, while reduction can produce dihydropyrazolidinones .
Applications De Recherche Scientifique
5-Isopropylpyrazolidin-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, agrochemicals, and other industrial products
Mécanisme D'action
The mechanism of action of 5-Isopropylpyrazolidin-3-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. For example, it may inhibit cyclooxygenase or lipoxygenase enzymes, leading to anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
3-Pyrazolidinone: A structurally similar compound with a different substituent pattern.
5-Substituted Pyrazolidinones: Compounds with various substituents at the 5-position, such as 5-methyl-3-pyrazolidinone or 5-phenyl-3-pyrazolidinone.
Uniqueness: 5-Isopropylpyrazolidin-3-one is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and industrial applications .
Propriétés
Numéro CAS |
174470-57-6 |
|---|---|
Formule moléculaire |
C6H12N2O |
Poids moléculaire |
128.175 |
Nom IUPAC |
5-propan-2-ylpyrazolidin-3-one |
InChI |
InChI=1S/C6H12N2O/c1-4(2)5-3-6(9)8-7-5/h4-5,7H,3H2,1-2H3,(H,8,9) |
Clé InChI |
ZBKUUAFRZWBLBL-UHFFFAOYSA-N |
SMILES |
CC(C)C1CC(=O)NN1 |
Synonymes |
3-Pyrazolidinone,5-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,6-Methano-1H-pyrrolizine-1-carbonitrile,hexahydro-,[1S-(1alpha,2beta,6beta,7abeta)]-](/img/new.no-structure.jpg)
![[(3S,7R,8R,9R,10S,13S,14S)-7-acetyloxy-9-hydroxy-10,13-dimethyl-17-oxo-2,3,4,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B573210.png)

![(6R,7R)-7-formamido-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B573219.png)



![tert-butyl 2,3-dihydro-1H-spiro[isoquinoline-4,4'-piperidine]-1'-carboxylate](/img/structure/B573227.png)


